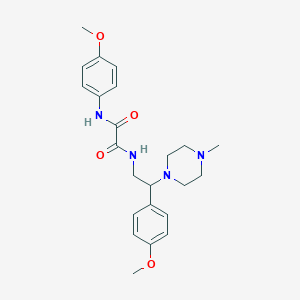

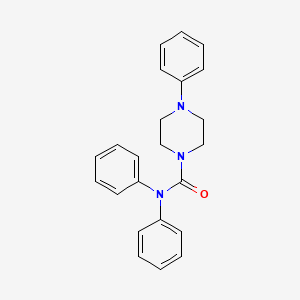

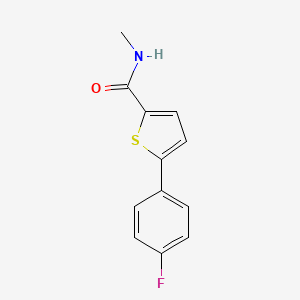

![molecular formula C14H15N3O5S2 B2885152 N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]pentanamide CAS No. 361471-31-0](/img/structure/B2885152.png)

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]pentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Applications in Medicinal Chemistry

Therapeutic Potential : Sulfonamides, including structures akin to N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]pentanamide, are integral to many clinically used drugs across different therapeutic categories, such as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors, among others. Recent patents and scientific investigations highlight their expansive role in addressing conditions like glaucoma, cancer, dandruff, and infections, showcasing the compound's versatility in drug development (Carta, Scozzafava, & Supuran, 2012).

Antitumor Activity : Novel drugs incorporating sulfonamide structures demonstrate significant antitumor activities. Pazopanib, a multi-targeted receptor tyrosine kinase inhibitor, exemplifies the therapeutic advances made with sulfonamide derivatives in oncology. The compound's development underlines the ongoing need for novel sulfonamides as selective antiglaucoma agents and antitumor agents/diagnostic tools, particularly targeting carbonic anhydrase isoforms CA IX/XII for cancer diagnostics and treatment (Carta, Scozzafava, & Supuran, 2012).

Antimicrobial and Antiviral Properties : The broad application of sulfonamides extends into antimicrobial and antiviral therapy. Compounds like N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]pentanamide are investigated for their efficacy against bacterial infections, HIV, and other viral diseases. Their role as synthetic bacteriostatic antibiotics underscores the potential for further development into treatments for various microbial and viral infections (Gulcin & Taslimi, 2018).

Environmental and Health Safety : Research also touches on the environmental presence of sulfonamides and their impact on human health. These compounds, derived largely from agricultural activities, can influence microbial populations in ways potentially hazardous to human health. This aspect of research underscores the importance of monitoring and managing the environmental impact of sulfonamide usage (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Future Directions

The future directions for research on “N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]pentanamide” could involve further investigation into its synthesis, chemical reactivity, mechanism of action, and potential biological targets. Given the biological activity of related compounds , it might be interesting to explore its potential applications in medicinal chemistry.

properties

IUPAC Name |

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5S2/c1-2-3-4-12(18)16-14-15-9-13(23-14)24(21,22)11-7-5-10(6-8-11)17(19)20/h5-9H,2-4H2,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOIHMAYNZGNOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NC=C(S1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)pentanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

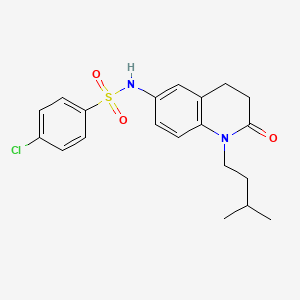

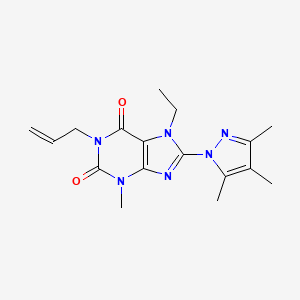

![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2885070.png)

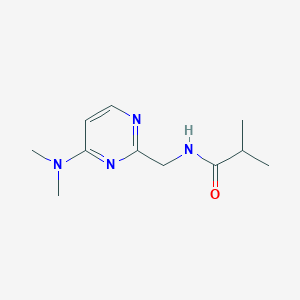

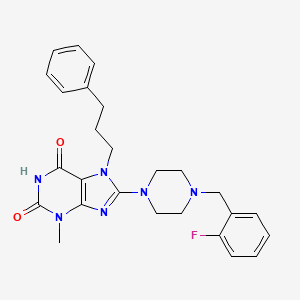

![(E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2885074.png)

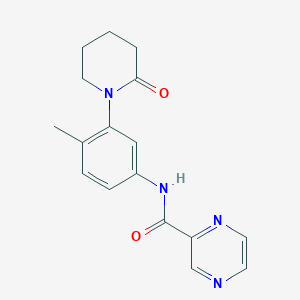

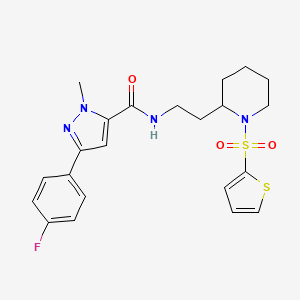

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2885078.png)

![4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2885079.png)

![Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2885088.png)